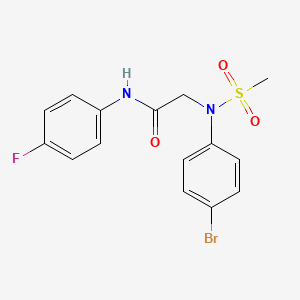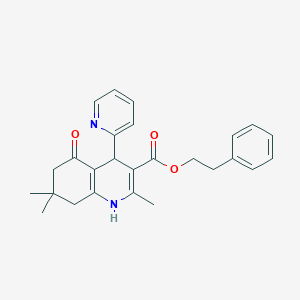
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized by Bayer AG and is currently being developed by Onyx Pharmaceuticals and Bayer HealthCare Pharmaceuticals.
Wirkmechanismus
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 works by inhibiting the activity of RAF kinase, a protein that is involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a critical role in their growth and survival. By inhibiting RAF kinase, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 can disrupt this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis (the formation of new blood vessels). This may help to reduce the blood supply to cancer cells, further inhibiting their growth and spread.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which means it can be easily synthesized and purified. It also has a relatively low molecular weight, which can make it easier to administer to cells or animals. However, like all drugs, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has limitations. For example, it may have off-target effects that could interfere with experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of combination therapies that include N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 along with other drugs or treatments. Another area of interest is the development of new inhibitors that target RAF kinase or other proteins involved in cancer cell growth and survival. Finally, there is a need for further research into the potential side effects and toxicity of N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006, particularly in long-term use.
Synthesemethoden
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves the reaction of 4-bromophenylhydrazine with 4-fluorobenzaldehyde to form an intermediate hydrazone. This hydrazone is then treated with methylsulfonyl chloride to form the final product, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR-2.
Eigenschaften
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-8-2-11(16)3-9-14)10-15(20)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROYZTYXOQEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)
